molecular formula C21H23N5O6 B2481424 N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775485-07-8

N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2481424
CAS No.: 1775485-07-8
M. Wt: 441.444
InChI Key: MEQSWWXBJROPHM-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a heterocyclic compound featuring:

  • A pyrido[1,2-c]pyrimidine core fused with 1,3-dioxo groups.
  • A 5-methyl-1,2,4-oxadiazole substituent at position 4 of the core.
  • An acetamide linker connected to a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-12-22-19(24-32-12)18-15-6-4-5-9-25(15)21(29)26(20(18)28)11-17(27)23-14-10-13(30-2)7-8-16(14)31-3/h7-8,10H,4-6,9,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQSWWXBJROPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the core pyridopyrimidine structure, followed by the introduction of the oxadiazole ring and the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized equipment for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide may be studied for its potential biological activity. This could include its interaction with various enzymes, receptors, or other biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The following compounds share structural motifs with the target molecule:

Compound Name / Identifier Core Structure Key Substituents Molecular Features vs. Target Compound
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide () Triazolo[4,3-c]pyrimidine - 4-Fluorophenyl amino
- Triazole ring
- Dimethylphenyl acetamide
- Triazole instead of oxadiazole: Reduced hydrogen bonding potential.
- Fluorine enhances electronegativity but may reduce solubility.
Compound 3b/3c () Pyrimido[4,5-d]pyrimidinone - Piperazine/methoxy groups
- Acrylamide linker
- Larger fused pyrimidine system: Increased rigidity.
- Acrylamide linker may enhance covalent binding to targets.
Compound 3g () Imidazo[1,2-a]pyrimidine - Dimethylaminopiperidine
- Methoxyphenyl group
- Imidazo-pyrimidine core: Altered electron distribution.
- Basic piperidine group improves solubility.

Pharmacological Implications

  • Oxadiazole vs.
  • Methoxy vs. Fluoro/Methyl Groups : The 2,5-dimethoxyphenyl group in the target increases lipophilicity compared to ’s 4-fluorophenyl or dimethylphenyl groups, possibly improving membrane permeability .
  • Core Rigidity: The pyrido-pyrimidine core (target) is less rigid than pyrimido[4,5-d]pyrimidinone (), which might reduce selectivity due to conformational flexibility .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A dimethoxyphenyl group.
  • An oxadiazole moiety.
  • A pyrido[1,2-c]pyrimidine core.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity. For instance:

  • Cytotoxicity Assays : The compound was evaluated against various cancer cell lines using MTT assays. It exhibited significant cytotoxic effects with IC50 values comparable to established anticancer agents. In one study, derivatives with similar structures showed IC50 values as low as 0.275 µM against prostate cancer cell lines .
Cell Line IC50 (µM) Comparison
HEPG21.18 ± 0.14Lower than staurosporine (4.18)
MCF70.67Standard drug comparison
PC-30.80Effective against prostate cancer

The mechanisms through which the compound exerts its effects include:

  • Inhibition of Key Enzymes : The compound has shown to inhibit enzymes such as EGFR and Src with IC50 values indicating potent activity (e.g., EGFR inhibition at 0.24 µM) which is crucial for cancer cell proliferation .
  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways. This was evaluated using assays that measure apoptotic markers in treated cells .

Study 1: Anticancer Activity Evaluation

A research study conducted by Arafa et al. synthesized various oxadiazole derivatives and tested their anticancer activities against multiple cell lines including leukemia and breast cancer cells. The results indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)... demonstrated significant growth inhibition .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)... to various target proteins involved in cancer progression. The binding energy values were favorable (-7.90 kcal/mol), suggesting strong interactions with target sites .

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